2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of 2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of an anthranilic acid derivative with an amine in the presence of a dehydrating agent. The ethylene ketal group is introduced through a subsequent reaction with ethylene glycol under acidic conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of tetrahydroquinazolinone derivatives.
Substitution: The amino groups at positions 2 and 4 can undergo substitution reactions with various electrophiles, leading to a wide range of derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: This compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research has explored its potential as an anticancer agent, given its ability to inhibit certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. The pathways involved can include the inhibition of kinases or other signaling molecules that are crucial for cell proliferation .
Comparison with Similar Compounds
2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal can be compared with other quinazolinone derivatives, such as:
2,4-Diaminoquinazoline: Lacks the ethylene ketal group and has different biological activities.
7,8-Dihydroquinazolinone: Similar core structure but lacks the amino groups at positions 2 and 4.
Quinazolinone: The parent compound with a wide range of derivatives and biological activities
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethylene ketal group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H14N4O2 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2',4'-diamine |
InChI |
InChI=1S/C10H14N4O2/c11-8-6-5-10(15-3-4-16-10)2-1-7(6)13-9(12)14-8/h1-5H2,(H4,11,12,13,14) |
InChI Key |
KDJVIFFSYVCNJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=C1N=C(N=C3N)N)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.